molecular formula C9H10N4O2 B1489737 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1996203-39-4

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B1489737
CAS RN: 1996203-39-4
M. Wt: 206.2 g/mol
InChI Key: RLNUFQZNJGBQCZ-UHFFFAOYSA-N
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Description

The compound “3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” is a complex organic molecule that contains a pyridin-2(1H)-one moiety and a 1,2,4-oxadiazole moiety . These moieties are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings of 1,2,4-oxadiazole and pyridin-2(1H)-one, connected by a 2-aminoethyl chain . The exact three-dimensional structure would depend on the specific spatial arrangement of these components.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings and the aminoethyl linker . These components could potentially engage in a variety of chemical reactions, including nucleophilic substitutions, ring-opening reactions, and more .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of research involving 1,2,4-oxadiazole derivatives is the synthesis of new compounds and evaluation of their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles and evaluated their antimicrobial activities, demonstrating that these compounds exhibited good to moderate activity against various microorganisms (Bayrak et al., 2009). This research highlights the potential of such compounds in developing new antimicrobial agents.

Anticancer Evaluation

Another significant area of research is the evaluation of 1,2,4-oxadiazole derivatives for anticancer properties. For example, a study conducted by Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles and their derivatives, assessing their in vitro anticancer activity against various human cancer cell lines. Some of these compounds showed significant cytotoxicity, indicating their potential as anticancer agents (Abdo & Kamel, 2015).

Antimycobacterial Activity

Research on the antimycobacterial activity of 1,2,4-oxadiazole derivatives has also been conducted. Asif and Imran (2020) synthesized a series of Mannich bases derived from isoniazid and evaluated their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. Their findings suggest these compounds could be promising candidates in the fight against tuberculosis (Asif & Imran, 2020).

Structural and Optical Properties

The structural and optical properties of novel 1,3,4-oxadiazole derivatives have also been explored. Ge et al. (2014) synthesized a series of novel 1,3,4-oxadiazole derivatives and investigated their fluorescence spectral characteristics, which could have implications for their use in optical materials and sensors (Ge et al., 2014).

properties

IUPAC Name

3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-4-3-7-12-8(13-15-7)6-2-1-5-11-9(6)14/h1-2,5H,3-4,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNUFQZNJGBQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 2
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 3
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 4
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 5
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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